An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
Introduction
4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is a complex aromatic ether derivative of significant interest in medicinal chemistry and materials science. Its structure combines the core of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin), a widely used flavoring agent, with a bulky, lipophilic 4-tert-butylbenzyl moiety. This unique combination suggests potential applications as a versatile intermediate for synthesizing novel bioactive molecules and functional materials. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the substituted benzyl ether linkage influences solubility, crystal packing, and receptor-binding interactions.
Publicly available experimental data on this specific compound is notably scarce[1]. Therefore, this technical guide serves a dual purpose: first, to present a robust, inferred physicochemical profile based on the analysis of its constituent structural analogs; and second, to provide detailed, field-proven experimental protocols for the empirical determination and validation of these properties. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, characterize, and effectively utilize 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde in their research endeavors.
Section 1: Synthesis and Purification
The most direct and industrially scalable route to synthesize 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin) to form a phenoxide, which then acts as a nucleophile to displace a halide from 4-tert-butylbenzyl halide.
Synthetic Rationale and Workflow
The choice of base and solvent is critical for achieving high yield and purity. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion. The workflow involves the reaction, followed by an aqueous work-up to remove inorganic salts and the solvent, and finally, purification of the crude product.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
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Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (100 mL).
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Addition of Reagent: While stirring the suspension, add 4-tert-butylbenzyl bromide (1.1 eq) to the flask.
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Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
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Work-up: After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Section 2: Physicochemical and Structural Properties
As no empirical data is available, the following properties are a combination of information from chemical databases and predictions based on structural analysis.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | 4-[(4-tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde | - |
| Synonym | 4-[(4-tert-butylbenzyl)oxy]-3-ethoxybenzaldehyde | [2] |
| CAS Number | 565168-71-0 | [2] |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight | 312.41 g/mol | [2] |
| InChIKey | MFSGFBSZRKKSEV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(C)(C)C | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Method |
| Appearance | White to off-white crystalline powder | High molecular weight and aromatic structure suggest a solid state at room temperature[2]. |
| Melting Point | > 100 °C (Estimate) | The significant increase in molecular weight and surface area compared to ethylvanillin (m.p. ~51°C)[3] will lead to stronger intermolecular forces. |
| Boiling Point | > 400 °C at 760 mmHg (Decomposition likely) | High molecular weight aromatic ethers typically have very high boiling points and often decompose before boiling at atmospheric pressure. |
| Solubility | Water: Poorly soluble; Organic Solvents: Soluble in acetone, ethyl acetate, dichloromethane, THF | The large, nonpolar 4-tert-butylbenzyl group dominates the molecule's character, making it hydrophobic. Aromatic aldehydes generally show good solubility in common organic solvents[4]. |
| Lipophilicity (XlogP) | 4.9 | Computationally predicted value, indicating high lipophilicity and preference for nonpolar environments[1]. |
Section 3: Protocols for Physicochemical Characterization
To move from prediction to empirical fact, a systematic characterization using standard analytical techniques is required. The following protocols provide a robust framework for this validation.
Melting Point Determination (Capillary Method)
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Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp, narrow melting range (e.g., < 2°C) is characteristic of a pure crystalline compound.
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Protocol:
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Finely powder a small amount of the dry, purified product.
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Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.
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Spectroscopic Analysis for Structural Elucidation
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Rationale: ¹H and ¹³C NMR are the most powerful techniques for unambiguous structure determination, providing detailed information about the chemical environment of each proton and carbon atom.
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Protocol:
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Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
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Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
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Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).
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Predicted ¹H NMR Spectral Data (in CDCl₃):
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δ 9.8-9.9 ppm (s, 1H): Aldehyde proton (-CHO).
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δ 7.4-7.5 ppm (m, 4H): Aromatic protons of the 4-tert-butylphenyl ring.
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δ 7.3-7.4 ppm (m, 2H): Aromatic protons on the ethoxybenzaldehyde ring ortho and meta to the aldehyde.
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δ 6.9-7.0 ppm (d, 1H): Aromatic proton on the ethoxybenzaldehyde ring ortho to the ether linkage.
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δ 5.1-5.2 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Ar).
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δ 4.1-4.2 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).
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δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).
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δ 1.3-1.4 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
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Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
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Protocol:
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For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.
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For the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet using a hydraulic press[5].
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Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Predicted Key IR Absorptions:
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~2960 cm⁻¹: C-H stretch (aliphatic, from tert-butyl and ethoxy groups).
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~2870 & ~2770 cm⁻¹: C-H stretch (aldehyde, Fermi resonance doublet).
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~1685 cm⁻¹: C=O stretch (conjugated aldehyde).
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~1590 & ~1510 cm⁻¹: C=C stretch (aromatic rings).
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~1260 & ~1040 cm⁻¹: C-O-C stretch (asymmetric and symmetric ether stretches).
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Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
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Protocol:
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization[5].
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Acquire the full scan mass spectrum to identify the molecular ion.
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Predicted Mass Spectrum Data (EI):
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m/z 312: Molecular ion [M]⁺.
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m/z 297: [M - CH₃]⁺, loss of a methyl radical from the tert-butyl group.
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m/z 147: [M - C₁₁H₁₅O]⁺, fragment corresponding to the 4-tert-butylbenzyl cation, a very stable fragment from benzylic cleavage.
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m/z 165: [M - C₁₁H₁₅]⁺, fragment corresponding to the 3-ethoxy-4-oxy-benzaldehyde radical cation.
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Section 4: Integrated Characterization and Validation Workflow
The trustworthiness of any synthesized compound in a research or drug development setting relies on a self-validating system of analysis. Each analytical step should confirm the identity and purity of the material, providing a chain of evidence from crude product to final, well-characterized compound.
Caption: Logical workflow for the characterization and validation of the compound.
Conclusion
While 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde remains a compound with limited published data, its synthesis is accessible through standard organic chemistry techniques. This guide provides a comprehensive predicted profile of its physicochemical properties, grounded in the known characteristics of its structural components. The detailed experimental protocols for synthesis and characterization offer a clear and robust pathway for researchers to produce and rigorously validate this compound. The successful application of these methodologies will enable the scientific community to confidently explore the potential of this molecule in the development of new pharmaceuticals and advanced materials.
References
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